Product packaging for Acedoben Acyl-?-D-glucuronide(Cat. No.:)

Acedoben Acyl-?-D-glucuronide

Cat. No.: B8058491
M. Wt: 355.30 g/mol
InChI Key: UMTXIFPCUCHZHQ-HJHSNUOESA-N
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Description

Overview of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation is a critical Phase II metabolic pathway, representing the most common conjugation reaction in the biotransformation of drugs and other foreign compounds (xenobiotics). jove.comwikipedia.org This process involves the enzymatic addition of a glucuronic acid molecule to a substrate. frontiersin.orgwikipedia.org The primary enzymes responsible for catalyzing this reaction are the UDP-glucuronosyltransferases (UGTs), a superfamily of proteins located mainly in the endoplasmic reticulum of cells, especially in the liver. frontiersin.orgwikipedia.orgcriver.comnih.gov

The glucuronidation process utilizes an activated form of glucuronic acid, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), which is derived from D-glucose. uomus.edu.iq UGT enzymes facilitate the transfer of the glucuronyl group from UDPGA to a substrate containing a suitable functional group, such as a hydroxyl, carboxyl, amine, or thiol group. jove.comfrontiersin.orgnih.gov The resulting product is known as a glucuronide conjugate. jove.com This conjugation dramatically increases the hydrophilicity (water solubility) and polarity of the substrate, which facilitates its elimination from the body, primarily through urine or bile. wikipedia.orgcriver.comnih.gov Consequently, glucuronidation is generally considered a key detoxification mechanism. nih.gov

Glucuronide conjugates are classified based on the atom to which the glucuronic acid is attached uomus.edu.iq:

O-glucuronides form with hydroxyl or carboxylic acid groups. jove.com

N-glucuronides form with amine, amide, or sulfonamide groups. jove.com

S-glucuronides form with thiol groups. jove.com

C-glucuronides involve a linkage to a nucleophilic carbon atom. jove.com

Glucuronide Type Functional Group Conjugated
O-glucuronide Hydroxyl (-OH), Carboxyl (-COOH)
N-glucuronide Amine (-NH₂), Amide (-CONH-), Sulfonamide (-SO₂NH-)
S-glucuronide Thiol (-SH)
C-glucuronide Nucleophilic Carbon

Significance of Acyl Glucuronides in Metabolic Research

Acyl glucuronides are a specific class of O-glucuronides formed from the conjugation of glucuronic acid with a carboxylic acid group on a substrate. drughunter.comnih.gov This metabolic pathway is common for many drugs containing a carboxylic acid moiety. nih.govnih.govnih.gov While glucuronidation is typically a detoxification process, acyl glucuronides have attracted significant attention in metabolic and toxicological research due to their inherent chemical reactivity. nih.govnih.govresearchgate.net

Unlike other glucuronides, acyl glucuronides are esters and can be unstable under physiological conditions (pH 7.4). tandfonline.comnih.gov They are known to undergo two primary non-enzymatic reactions:

Hydrolysis: The ester bond can break, releasing the original carboxylic acid-containing compound (aglycone). nih.gov

Acyl Migration: The acyl group can migrate from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 hydroxyl groups. tandfonline.comnih.govnih.gov This intramolecular rearrangement results in the formation of various positional isomers that are resistant to cleavage by β-glucuronidase enzymes. tandfonline.com

The reactivity of the acyl glucuronide, particularly the electrophilic nature of its carbonyl carbon, allows it to react with nucleophilic sites on macromolecules, such as proteins. nih.govtandfonline.com This covalent binding can lead to the formation of protein adducts, a phenomenon that has been linked to adverse drug reactions and toxicity for some drugs. drughunter.comnih.govresearchgate.net The potential for acyl glucuronides to covalently modify proteins has made their study a crucial aspect of drug safety assessment and has driven extensive research into their stability, reactivity, and bioactivation. nih.govnih.govmdpi.com

Role of Acedoben Acyl-β-D-glucuronide as a Representative Acyl Glucuronide for Mechanistic Inquiry

Acedoben Acyl-β-D-glucuronide is the 1-O-acyl glucuronide metabolite of acedoben. usbio.net In the field of metabolic research, it serves as an important representative compound for studying the complex behavior of acyl glucuronides. Its utility in mechanistic inquiry stems from its availability as a well-characterized chemical standard, which allows for controlled in vitro experiments. biosynth.comsynthose.com

Researchers can use synthetic Acedoben Acyl-β-D-glucuronide to investigate the fundamental properties of this class of metabolites without the confounding variables of a complex biological system. biosynth.com Studies using such standards can precisely measure rates of hydrolysis and acyl migration, and characterize the resulting isomers. researchgate.net Furthermore, the availability of isotopically labeled versions, such as Acedoben-d4 Acyl-β-D-glucuronide, is invaluable for analytical method development, particularly using mass spectrometry, to trace and quantify the metabolite and its reaction products in various experimental matrices. clearsynth.com By using Acedoben Acyl-β-D-glucuronide as a model substrate, scientists can explore the mechanisms of covalent binding to proteins and other nucleophiles, helping to build a broader understanding of the structure-reactivity and structure-toxicity relationships for the entire class of acyl glucuronide metabolites. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO9 B8058491 Acedoben Acyl-?-D-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(4-acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO9/c1-6(17)16-8-4-2-7(3-5-8)14(23)25-15-11(20)9(18)10(19)12(24-15)13(21)22/h2-5,9-12,15,18-20H,1H3,(H,16,17)(H,21,22)/t9-,10-,11+,12-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTXIFPCUCHZHQ-HJHSNUOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic and Biosynthetic Pathways of Acedoben Acyl ? D Glucuronide

Chemical Synthesis Methodologies for Acedoben Acyl-β-D-glucuronide

The chemical synthesis of acyl glucuronides is a complex process due to the labile nature of the acyl linkage and the need for stereochemical control at the anomeric center.

The core of synthesizing Acedoben Acyl-β-D-glucuronide is a glycosylation reaction that forms an ester linkage between the carboxylic acid group of Acedoben and the anomeric hydroxyl group of a protected glucuronic acid derivative. Several methods have been developed for this acylation process. One notable approach is the Mitsunobu reaction, which facilitates the condensation of a carboxylic acid with an alcohol nih.gov. Another effective strategy involves the use of peptide coupling agents, such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), to catalyze the selective acylation of a glucuronate donor researchgate.net. These methods are designed to create the 1-O-acyl bond characteristic of this class of metabolites researchgate.net.

The successful synthesis of acyl glucuronides requires carefully selected reagents and controlled reaction conditions. The starting materials typically include the carboxylic acid-containing drug and a protected form of glucuronic acid to prevent unwanted side reactions.

For instance, the Mitsunobu reaction employs reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) to activate the hydroxyl group of the sugar for esterification nih.gov. An alternative method utilizes the coupling agent HATU in the presence of a non-nucleophilic base such as N-methylmorpholine (NMM) researchgate.net.

A critical aspect of the synthesis is the use of protecting groups on the glucuronic acid moiety, which are removed in the final step. Common protected donors include benzyl (B1604629) 2,3,4-tri-O-benzyl-D-glucopyranuronate or allyl D-glucuronate nih.govresearchgate.net. The final deprotection step to yield the free acid can be achieved through methods like catalytic hydrogenation using palladium on carbon to remove benzyl groups nih.gov.

Method Key Reagents Protected Glucuronate Example Deprotection Step
Mitsunobu ReactionDiethylazodicarboxylate (DEAD), Triphenylphosphine (PPh₃) nih.govBenzyl 2,3,4-tri-O-benzyl-D-glucopyranuronate nih.govCatalytic hydrogenation (e.g., 10% Pd/C) nih.gov
Coupling Agent AcylationHATU, N-methylmorpholine (NMM) researchgate.netAllyl D-glucuronate or Benzyl D-glucuronate researchgate.netPalladium-catalyzed cleavage for allyl groups researchgate.net

A primary challenge in the synthesis of glucuronides is controlling the stereochemistry at the anomeric carbon (C-1) to exclusively or predominantly form the β-isomer, which is the form produced biologically. Chemical synthesis can often produce a mixture of α and β anomers.

Strategies to achieve high stereoselectivity for the β-configuration are integral to the synthetic design. In the Mitsunobu reaction, the separation and purification of the desired β-anomer from the α-anomer can be accomplished using chromatographic techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) nih.gov. A more direct approach involves a synthesis that kinetically favors the formation of the β-product. The HATU-catalyzed acylation of a monoprotected glucuronate, for example, relies on the kinetic anomeric effect in a mildly basic medium, which intrinsically favors the 1β-acylation over the 1α-isomer, leading to high β/α product ratios researchgate.net.

Biosynthetic Formation of Acedoben Acyl-β-D-glucuronide in Biological Systems

In vivo, the formation of Acedoben Acyl-β-D-glucuronide is a Phase II metabolic reaction, a detoxification process that increases the water solubility of xenobiotics to facilitate their excretion.

The biosynthesis of acyl glucuronides is catalyzed by a superfamily of enzymes known as Uridine (B1682114) Diphosphate Glucuronosyltransferases (UGTs) nih.govnih.gov. These enzymes are primarily located in the endoplasmic reticulum of various tissues, with the highest concentration in the liver nih.govxenotech.com. UGTs facilitate the transfer of a glucuronic acid moiety from an activated cofactor to a substrate containing a suitable functional group, such as the carboxylic acid in Acedoben nih.gov.

The UGT superfamily is divided into several families, with the UGT1A and UGT2B families being the most important for drug metabolism xenotech.comyoutube.com. Specifically for non-steroidal anti-inflammatory drugs (NSAIDs) and other carboxylic acid-containing compounds, isoforms such as UGT1A9 and UGT2B7 are predominantly involved in the formation of acyl-β-D-glucuronides nih.govmdpi.com.

Enzyme Superfamily Key Families in Drug Metabolism Predominant Isoforms for Acyl Glucuronidation Cellular Location
Uridine Diphosphate Glucuronosyltransferases (UGTs)UGT1A, UGT2B xenotech.comyoutube.comUGT1A9, UGT2B7 nih.govmdpi.comEndoplasmic Reticulum nih.govxenotech.com

The catalytic activity of UGT enzymes is entirely dependent on the presence of an activated sugar donor, Uridine 5'-diphosphoglucuronic acid (UDPGA) nih.govxenotech.com. UDPGA serves as the source of the glucuronic acid that is transferred to the Acedoben molecule. The UGT enzyme binds both the substrate (Acedoben) and the UDPGA cofactor, facilitating the nucleophilic attack of the substrate's carboxylate on the anomeric carbon of the glucuronic acid moiety, resulting in the formation of Acedoben Acyl-β-D-glucuronide and the release of Uridine Diphosphate (UDP).

In vitro studies of this biosynthetic pathway typically replicate these conditions by combining the UGT enzymes (often sourced from human liver microsomes), the substrate, and the essential UDPGA cofactor in a buffered solution, often containing magnesium chloride nih.gov. To ensure optimal enzyme activity in microsomal preparations, membrane-disrupting agents like alamethicin (B1591596) may be added to overcome the latency of the UGTs within the endoplasmic reticulum membrane nih.gov.

In Vitro Systems for Biosynthesis of Acedoben Acyl-β-D-glucuronide (e.g., microsomal incubations)

The biosynthesis of Acedoben Acyl-β-D-glucuronide in in vitro systems predominantly relies on the enzymatic activity present in liver microsomes. These preparations are rich in UDP-glucuronosyltransferases (UGTs), the key enzymes responsible for catalyzing the conjugation of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, in this case, acedoben.

Detailed research into the specific in vitro biosynthesis of Acedoben Acyl-β-D-glucuronide is essential for understanding its formation kinetics and the specific UGT isoforms involved. While comprehensive studies focusing solely on acedoben are not extensively detailed in publicly available literature, the general principles of acyl glucuronide biosynthesis in microsomal systems are well-established and can be extrapolated.

A typical microsomal incubation for the synthesis of an acyl glucuronide involves a carefully controlled environment to ensure optimal enzyme activity. The key components and conditions of such an incubation are outlined in the table below.

Table 1: Typical Components and Conditions for In Vitro Biosynthesis of Acyl Glucuronides in Microsomal Incubations

Component/Condition Description Purpose
Enzyme Source Liver Microsomes (e.g., human, rat, mouse) Provides the necessary UDP-glucuronosyltransferase (UGT) enzymes for the glucuronidation reaction.
Substrate Acedoben The parent compound that undergoes glucuronidation.
Cofactor Uridine 5'-diphospho-glucuronic acid (UDPGA) Donates the glucuronic acid moiety to the substrate.
Buffer System e.g., Potassium phosphate (B84403) buffer Maintains a stable pH, typically around 7.4, which is optimal for most UGT enzyme activity.
Detergent/Activator e.g., Alamethicin, Brij-58 Permeabilizes the microsomal membrane to allow the cofactor (UDPGA) access to the active site of the UGT enzymes located within the lumen of the endoplasmic reticulum.
Magnesium Chloride (MgCl₂) Divalent cation Often included to activate UGT enzymes and can enhance the rate of glucuronidation.
Temperature 37°C Mimics physiological temperature to ensure optimal enzyme kinetics.
Incubation Time Varies (e.g., 30-120 minutes) The duration of the reaction, which is optimized to achieve a measurable product formation without significant degradation.
Quenching Solution e.g., Acetonitrile (B52724), Methanol Stops the enzymatic reaction at a specific time point, often by precipitating the microsomal proteins.

The resulting incubate is then typically centrifuged to remove the precipitated proteins, and the supernatant, containing the synthesized Acedoben Acyl-β-D-glucuronide, is analyzed using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for identification and quantification.

It is important to note that acyl glucuronides, including presumably Acedoben Acyl-β-D-glucuronide, can be unstable and prone to acyl migration, where the acyl group moves from the 1-β-hydroxyl position to other hydroxyl groups on the glucuronic acid moiety. This phenomenon needs to be considered during the analysis and interpretation of data from in vitro biosynthesis studies. The rate of this migration can be influenced by factors such as pH and temperature.

Chemical Reactivity and Stability of Acedoben Acyl ? D Glucuronide

Hydrolytic Degradation Mechanisms of Acyl Glucuronides

Acyl glucuronides are ester compounds that can be broken down through hydrolysis, a chemical reaction with water. This process is influenced by several factors, most notably the pH of the surrounding environment.

The stability of acyl glucuronides is highly dependent on pH. nih.govclinpgx.org These compounds are generally more stable in acidic conditions and become increasingly unstable as the pH becomes neutral or alkaline. currentseparations.com The hydrolysis of the ester bond that connects the aglycone (the Acedoben portion) to the glucuronic acid moiety is catalyzed by higher pH levels. researchgate.net

pH-Dependent Degradation of Acyl Glucuronides

pH ConditionRelative StabilityPrimary Degradation Pathway(s)
Acidic (e.g., pH < 5)More StableAnomerization may be more predominant.
Neutral (e.g., pH 7.4)UnstableHydrolysis and Acyl Migration
Alkaline (e.g., pH > 8)Highly UnstableHydrolysis rate increases significantly.

Besides pH, several other factors can influence the hydrolytic stability of acyl glucuronides:

Temperature: Higher temperatures accelerate the rate of hydrolysis. researchgate.netnih.gov Therefore, proper storage and handling of samples containing acyl glucuronides at low temperatures are crucial to prevent degradation. nih.govclinpgx.org

Structure of the Aglycone: The chemical structure of the parent drug (the aglycone) plays a significant role in the stability of its glucuronide metabolite. nih.gov Electronic and steric features of the aglycone can affect the susceptibility of the ester bond to hydrolysis. nih.gov Structure-property relationships have been developed to predict the degradation rate of acyl glucuronides based on these features. rsc.org

Enzymatic Hydrolysis: In biological systems, enzymes such as β-glucuronidases can catalyze the hydrolysis of 1-O-acyl-β-D-glucuronides, releasing the parent drug. nih.govnih.gov However, the isomers formed through acyl migration are not substrates for β-glucuronidase. nih.gov

Key Factors Affecting Acyl Glucuronide Stability

FactorEffect on StabilityMechanism
Increasing pH (towards alkaline)DecreasesCatalyzes hydrolysis of the ester linkage.
Increasing TemperatureDecreasesIncreases the rate of chemical reactions, including hydrolysis.
Aglycone StructureVariesElectronic and steric properties of the aglycone influence the reactivity of the ester bond.
Presence of β-glucuronidaseDecreasesEnzymatically cleaves the 1-O-acyl-β-D-glucuronide back to the parent drug.

Acyl Migration and Isomerization Pathways of Acyl Glucuronides

A key characteristic of acyl glucuronides is their ability to undergo intramolecular rearrangement, a process known as acyl migration. researchgate.net This non-enzymatic reaction results in the formation of various positional isomers. nih.gov

The biosynthetically formed 1-O-β-acyl glucuronide can spontaneously rearrange. nih.gov This process involves the acyl group (the drug moiety) migrating from the C-1 position of the glucuronic acid ring to the hydroxyl groups at the C-2, C-3, and C-4 positions. currentseparations.com The migration is believed to occur through a mechanism involving intramolecular nucleophilic attack by an adjacent hydroxyl group on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then resolves to the migrated product. researchgate.net This results in the formation of 2-O, 3-O, and 4-O-acyl isomers. nih.gov This acyl migration is a reversible process. researchgate.net

The initial and often rate-determining step is the migration from the C-1 to the C-2 position. researchgate.net Following this, the acyl group can further migrate to the C-3 and C-4 positions. nih.gov

The process of acyl migration leads to a mixture of the parent 1-O-β-acyl glucuronide and its C-2, C-3, and C-4 positional isomers. nih.govacs.org These isomers are structurally similar but can have different chemical and biological properties. The relative amounts of each isomer can depend on factors such as the structure of the aglycone and the pH. nih.gov

The characterization and quantification of these isomers are essential for understanding the disposition and potential reactivity of the acyl glucuronide. However, because the isomers have the same mass and similar fragmentation patterns in mass spectrometry, their differentiation requires chromatographic separation. currentseparations.com Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) spectroscopy or tandem mass spectrometry (LC-MS/MS) are employed for the separation and characterization of these isomeric forms. currentseparations.comacs.orgnih.gov

The acyl migration that leads to the formation of positional isomers is a non-enzymatic chemical reaction. researchgate.netnih.gov This intramolecular rearrangement occurs spontaneously under physiological conditions, particularly at neutral or alkaline pH. currentseparations.com Isomerization has been observed to be a non-enzymatic process in various biological fluids, such as bile, with rates similar to those in aqueous solutions under comparable conditions. researchgate.net This inherent chemical instability means that careful sample handling is critical to accurately quantify the parent acyl glucuronide and its isomers. nih.govclinpgx.org

Mechanisms of Covalent Adduct Formation by Acyl Glucuronides

Acedoben Acyl-β-D-glucuronide, like other acyl glucuronide (AG) metabolites, is recognized as a potentially reactive electrophilic species. nih.govresearchgate.net These metabolites can form covalent bonds with endogenous macromolecules, a process implicated in the toxicological profiles of some carboxylic acid-containing drugs. nih.govnih.govnih.gov The formation of these covalent adducts proceeds through distinct chemical mechanisms, primarily involving reactions with biological nucleophiles and the formation of Schiff base intermediates. nih.govacs.org

Reactions with Nucleophilic Biological Macromolecules

Acyl glucuronides can react with nucleophilic groups present on biological macromolecules, such as proteins and glutathione. nih.govnih.gov This reactivity leads to the formation of stable, covalent drug-protein adducts, which may alter protein function or elicit an immune response. nih.govnih.govliverpool.ac.uk Two primary pathways for this reaction have been identified: transacylation and glycation. nih.govacs.orgliverpool.ac.uk

Transacylation (Nucleophilic Displacement): In this mechanism, a nucleophilic group on a protein, such as an amine (-NH₂), hydroxyl (-OH), or sulfhydryl (-SH) group, directly attacks the electrophilic carbonyl carbon of the acyl glucuronide's ester bond. acs.org This reaction results in the displacement of the glucuronic acid moiety and the formation of an acylated protein, where the drug (aglycone) is covalently attached to the macromolecule via a new ester, thioester, or amide bond. researchgate.netnih.gov The transacylation process can occur with various positional isomers of the acyl glucuronide and is reported to be more favorable at higher pH values. nih.gov

Glycation: The second major pathway involves a more complex series of reactions initiated by the intramolecular rearrangement of the acyl group on the glucuronic acid ring. acs.orgnih.gov This process, known as acyl migration, is a prerequisite for the subsequent glycation reaction that leads to Schiff base formation. acs.org

The process unfolds as follows:

Acyl Migration: The initial 1-O-β-acyl glucuronide isomerizes to form 2-O, 3-O, and 4-O-acyl positional isomers. nih.govnih.govresearchgate.net This intramolecular migration is a key step, as these isomers possess different chemical properties than the parent 1-O-β form. nih.gov

Ring-Opening: The 2-, 3-, and 4-positional isomers can undergo ring-chain tautomerism, which opens the glucuronic acid ring to expose a reactive aldehyde group. nih.govresearchgate.net

Reaction with Nucleophiles: This aldehyde is then susceptible to attack by nucleophilic amine groups on proteins, particularly the ε-amino group of lysine residues, leading to the formation of glycated protein adducts where the entire glucuronide structure is retained. acs.orgresearchgate.netnih.gov

Proteins that have been identified as targets for covalent modification by various acyl glucuronides in vitro include serum albumin, UDP-glucuronosyltransferases (UGTs), and tubulin. nih.govmonash.edu

Table 1: Mechanisms of Acyl Glucuronide Adduct Formation
MechanismDescriptionKey ReactantsResulting AdductReferences
Transacylation (Nucleophilic Displacement)Direct attack of a protein nucleophile on the ester carbonyl group of the acyl glucuronide.-NH₂, -OH, -SH groups on proteinsAcylated protein with loss of glucuronic acid moiety. acs.orgnih.gov
Glycation (via Schiff Base)Reaction initiated by intramolecular acyl migration, followed by ring-opening to an aldehyde, which then reacts with protein amines.ε-amino group of lysine residues on proteinsGlycated protein with retention of the glucuronic acid moiety. acs.orgresearchgate.netnih.gov

Formation of Schiff Base Adducts

The formation of a Schiff base (or imine) is a critical step in the glycation mechanism of covalent adduct formation by Acedoben Acyl-β-D-glucuronide. acs.orgnih.gov This pathway is initiated by the intramolecular acyl migration of the 1-O-β-isomer to its 2-O, 3-O, and 4-O-acyl isomers. researchgate.net The 3- and 4-positional isomers, in particular, can exist in equilibrium with an open-chain form that contains a reactive aldehyde. nih.govresearchgate.net

This aldehyde group readily condenses with the primary amine groups of proteins, such as the N-terminus or the ε-amino group of lysine residues, to form a Schiff base adduct. acs.orgresearchgate.netnih.gov This reaction involves the loss of a water molecule. nih.gov The formation of these imine intermediates has been demonstrated experimentally for acyl glucuronides like that of tolmetin, where coincubation with human serum albumin in the presence of a trapping agent (sodium cyanoborohydride) confirmed covalent linkages to several lysine residues (Lys-195, -199, -525, -137, -351, and -541). nih.gov

Following the initial formation of the Schiff base, the adduct can undergo a spontaneous molecular rearrangement known as the Amadori rearrangement. nih.govresearchgate.net This rearrangement converts the imine to a more stable 1-amino-1-deoxy-2-ketose derivative, resulting in a stable and effectively irreversible covalent bond between the drug metabolite and the protein. nih.govresearchgate.net The Amadori rearrangement can only proceed from the 3- and 4-positional isomers of the acyl glucuronide. nih.govresearchgate.net

Correlation of Acyl Glucuronide Reactivity with Covalent Binding Potential

A direct correlation exists between the chemical reactivity of an acyl glucuronide and its potential to form covalent adducts with biological macromolecules. nih.gov The inherent stability of the 1-O-acyl-β-d-glucuronide is a key determinant of this reactivity. nih.gov This stability is often quantified by the metabolite's degradation half-life under physiological conditions (pH 7.4, 37°C), which reflects the combined rates of hydrolysis and intramolecular acyl migration. nih.gov

Several factors influence this reactivity:

Rate of Acyl Migration: Since acyl migration is a prerequisite for the formation of Schiff base adducts, the rate at which the 1-O-β isomer rearranges to other positional isomers is directly proportional to the potential for glycation. acs.org A faster rearrangement rate leads to a higher concentration of the reactive open-chain aldehyde form, thus increasing the likelihood of covalent binding. acs.org

Electronic and Steric Properties: The chemical structure of the parent drug (aglycone) significantly impacts the stability of the acyl glucuronide. Electronic properties, such as the electrophilicity of the carbonyl carbon, and steric hindrance around the ester linkage can either accelerate or slow down the rates of hydrolysis and acyl migration. nih.govresearchgate.net

Half-Life as a Reactivity Marker: A shorter degradation half-life is indicative of a more chemically reactive acyl glucuronide. nih.govnih.gov Studies have proposed that half-life can be a valuable marker in assessing the risk associated with acyl glucuronides. nih.gov For example, a study assessing the reactivity of seven carboxylic acid-containing drugs found a strong correlation between the rate of rearrangement of the primary AG and the formation of peptide adducts. acs.org

This relationship allows for the development of predictive models. For instance, researchers have established correlations between the degradation half-life of an acyl glucuronide and the hydrolysis half-life of its corresponding methyl ester, which is easier to synthesize. researchgate.net This allows for a more rapid, early-stage assessment of the potential reactivity of drug candidates. researchgate.net

Table 2: Factors Correlating with Acyl Glucuronide Covalent Binding Potential
FactorInfluence on ReactivityMechanism of ActionReferences
Degradation Half-Life (t½)Shorter half-life correlates with higher reactivity.Indicates faster rates of acyl migration and/or hydrolysis, leading to reactive intermediates. nih.govnih.gov
Rate of Acyl MigrationFaster migration correlates with higher potential for glycation.Increases the formation of 2-, 3-, and 4-O-isomers which can ring-open to form a reactive aldehyde. acs.org
Aglycone Structure (Electronic/Steric Effects)Influences the electrophilicity and accessibility of the carbonyl carbon.Determines the intrinsic stability of the ester bond against nucleophilic attack and rearrangement. nih.govresearchgate.net

Enzymatic Deconjugation and Further Biotransformation of Acedoben Acyl ? D Glucuronide

Role of Beta-Glucuronidase in Hydrolysis of Glucuronide Conjugates

Beta-glucuronidases are a family of hydrolase enzymes that play a crucial role in the breakdown of complex carbohydrates. In humans, this enzyme is primarily located in the lysosomes and is responsible for catalyzing the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. In the context of drug metabolism, β-glucuronidase is pivotal in the deconjugation of glucuronide metabolites.

Glucuronidation is a major phase II metabolic pathway that increases the water solubility of xenobiotics, facilitating their excretion. This process, occurring mainly in the liver, attaches a glucuronic acid moiety to the drug molecule. The resulting glucuronide conjugates can be eliminated from the body through urine or bile. However, β-glucuronidase can cleave this glucuronic acid off, a process that can lead to the reabsorption of the parent drug and contribute to what is known as enterohepatic circulation. This can have significant implications for the drug's pharmacokinetics and potential toxicity.

The hydrolysis of acyl glucuronides by β-glucuronidase follows Michaelis-Menten kinetics, which describes the relationship between the substrate concentration and the reaction rate. The key parameters in these kinetics are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the enzyme's affinity for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg protein)
Human Liver MicrosomesGeneric Acyl Glucuronide1501.5
E. coliGeneric Acyl Glucuronide2505.0
Bovine LiverGeneric Acyl Glucuronide1002.2

This table is for illustrative purposes only and does not represent actual data for Acedoben Acyl-β-D-glucuronide.

The rate of hydrolysis of acyl glucuronides can be influenced by several factors, including the source of the β-glucuronidase, the pH of the environment, and the specific chemical structure of the acyl glucuronide.

The activity of β-glucuronidase can be inhibited by various compounds, which can have significant therapeutic implications. For instance, inhibiting β-glucuronidase in the gut can prevent the deconjugation of drug glucuronides, thereby reducing the risk of toxicity from the reabsorbed parent drug.

Several natural and synthetic compounds have been identified as inhibitors of β-glucuronidase. A well-known potent and specific inhibitor is D-saccharic acid 1,4-lactone. Other inhibitors include certain flavonoids and their glucuronides. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on the inhibitor.

InhibitorType of InhibitionIC50 (µM)
D-Saccharic acid 1,4-lactoneCompetitive1.2
BaicalinNon-competitive25.5
WogonosideMixed42.1

This table provides examples of β-glucuronidase inhibitors and their general characteristics. The specific inhibitory effects on the deconjugation of Acedoben Acyl-β-D-glucuronide have not been extensively studied.

Subsequent Metabolic Pathways of Acedoben and its Aglycone

Following the hydrolysis of Acedoben Acyl-β-D-glucuronide by β-glucuronidase, the aglycone, Acedoben (4-acetamidobenzoic acid), is released. Acedoben itself is a metabolite of 4-aminobenzoic acid (PABA). The metabolic fate of the regenerated Acedoben can follow several pathways.

The primary metabolic pathways for PABA and its derivatives, including Acedoben, involve N-acetylation and conjugation with glycine or glucuronic acid. Therefore, once Acedoben is reformed, it can potentially undergo further biotransformation.

The known metabolic pathways for compounds structurally related to Acedoben suggest the following possibilities for its subsequent metabolism:

Deacetylation: Acedoben can be deacetylated to form 4-aminobenzoic acid (PABA).

Glycine Conjugation: The carboxylic acid group of Acedoben can be conjugated with glycine to form 4-acetamidohippuric acid.

Re-glucuronidation: Acedoben can be re-conjugated with glucuronic acid to reform Acedoben Acyl-β-D-glucuronide.

Analytical Methodologies for Characterization and Quantification of Acedoben Acyl ? D Glucuronide

Chromatographic Separation Techniques

The accurate analysis of Acedoben Acyl-β-D-glucuronide necessitates high-resolution separation from its potential isomers and related compounds. Acyl glucuronides are known to be unstable, undergoing intramolecular acyl migration where the acyl group moves from the C-1 position to C-2, C-3, or C-4 of the glucuronic acid ring, forming various positional isomers currentseparations.comscispace.com. As these isomers often share similar fragmentation patterns in mass spectrometry, their chromatographic separation is paramount for accurate identification and quantification currentseparations.com.

Liquid Chromatography (LC) for Separation of Acyl Glucuronides and Isomers

Liquid chromatography (LC) is a foundational technique for the separation of acyl glucuronides. Given the hydrophilic nature of these metabolites, they often elute early in reversed-phase chromatography, potentially overlapping with matrix components and leading to ion suppression in mass spectrometry detection scispace.com. Therefore, careful method development is required to achieve adequate separation.

Key aspects of LC separation for acyl glucuronides include:

Column Chemistry : Reversed-phase columns, particularly C18, are commonly employed for the separation of these compounds scispace.comnih.govnih.gov. Biphenyl bonded phases have also been shown to offer unique selectivity and increased resolution for structurally similar compounds thermofisher.com.

Mobile Phase : Gradient elution is typically necessary for the complete separation of acyl glucuronide isomers from the parent aglycone currentseparations.com. The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid, maintained at a slightly acidic pH (e.g., pH 3-4) to enhance the stability of the acyl glucuronide during analysis currentseparations.comscispace.comnih.gov.

Stability : The inherent instability of acyl glucuronides at physiological pH is a significant challenge. Samples are often acidified and kept at low temperatures to minimize hydrolysis back to the parent drug and to slow the rate of acyl migration scispace.comnih.gov.

Table 1: Typical Liquid Chromatography Parameters for Acyl Glucuronide Separation

Parameter Typical Condition Rationale
Stationary Phase C18, Biphenyl Provides effective retention and separation for moderately polar analytes.
Mobile Phase A Water with 0.05-0.2% Formic Acid or 10 mM Ammonium Acetate Acidic modifier improves peak shape and stabilizes the analyte.
Mobile Phase B Acetonitrile or Methanol Organic solvent for eluting analytes from the reversed-phase column.
Elution Mode Gradient Necessary to resolve the parent compound, the 1-O-β-acyl glucuronide, and its various positional isomers. currentseparations.com
Flow Rate 0.2 - 1.0 mL/min Standard flow rates for analytical HPLC/UHPLC systems.

| Temperature | Controlled, often refrigerated | Low temperature is crucial to prevent on-column degradation and isomerization. |

Advanced Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of Acedoben Acyl-β-D-glucuronide and its isomers. By utilizing columns with smaller particle sizes (<2 µm), UHPLC provides higher separation efficiency, greater sensitivity, and faster analysis times scispace.comeag.com. These features are particularly beneficial for resolving the structurally similar isomers of acyl glucuronides, which may co-elute under standard HPLC conditions scispace.com. The increased peak capacity and resolution of UHPLC systems enhance the accuracy of quantification by ensuring that each isomer is detected as a distinct peak eag.com.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, is the cornerstone for the sensitive detection and structural confirmation of acyl glucuronides.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Structural Elucidation and Detection

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the preferred method for the selective detection and quantification of Acedoben Acyl-β-D-glucuronide in complex biological matrices scispace.comnih.gov. This technique provides a high degree of sensitivity and specificity, enabling the direct measurement of the glucuronide without requiring prior hydrolysis scispace.com.

During analysis, acyl glucuronides typically show a characteristic neutral loss of the glucuronic acid moiety (176 Da) in the collision cell of the mass spectrometer nih.govuab.edu. This fragmentation pattern is a key indicator for the presence of a glucuronide conjugate. Tandem MS experiments, such as product ion scanning or multiple reaction monitoring (MRM), can be used for structural elucidation and to establish a specific and sensitive quantification method currentseparations.comnih.gov. However, because isomers often produce similar fragmentation pathways, chromatographic separation remains essential currentseparations.com. In-source fragmentation, where the glucuronide converts back to the parent compound in the MS ion source, can also occur and must be minimized through careful optimization of MS conditions to avoid overestimation of the parent drug nih.gov.

Derivatization Strategies for Enhanced MS Analysis of Acyl Glucuronides

Chemical derivatization can be a powerful tool to confirm the identity of an acyl glucuronide and distinguish it from other metabolite types, such as O- or N-glucuronides nih.govresearchgate.net. Derivatization alters the molecule in a predictable way, causing a specific mass shift that can be detected by MS nih.govresearchgate.net.

A highly specific method for identifying acyl glucuronides involves derivatization with hydroxylamine (B1172632) researchgate.netnih.gov. This reaction is selective for the ester linkage in acyl glucuronides, converting them into a stable hydroxamic acid derivative, while leaving other types of glucuronides unaffected researchgate.netnih.gov. This specificity makes the resulting hydroxamic acid a unique "fingerprint" for an acyl glucuronide, confirming its structure without the need for extensive isolation from the biological matrix nih.gov. Other strategies involve derivatizing carboxyl and hydroxyl groups to produce predictable mass shifts, helping to differentiate between acyl-, O-, and N-glucuronides nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While LC-MS provides critical information on detection and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unequivocal structural confirmation of Acedoben Acyl-β-D-glucuronide and its isomers researchgate.netcore.ac.uk. NMR analysis can delineate the precise location of the acyl linkage on the glucuronic acid ring, which is essential for distinguishing between the 1-O-β-acyl form and its acyl migration isomers researchgate.netnih.gov.

¹H NMR spectroscopy is particularly useful for monitoring the degradation kinetics of acyl glucuronides nih.govnih.govnih.gov. The disappearance of the anomeric proton signal of the initial 1-O-acyl glucuronide over time can be used to determine the metabolite's half-life and to observe the appearance of signals corresponding to the acyl-migrated products and the hydrolyzed aglycone nih.govnih.gov. This allows for the characterization of the two primary degradation pathways: acyl migration and hydrolysis researchgate.netnih.gov. Two-dimensional NMR techniques, such as COSY and HMBC, provide further detailed structural information by revealing the connectivity between protons and carbons within the molecule iosrjournals.org. Sufficient quantities of the metabolite for NMR analysis can often be generated from in vitro systems, such as liver microsomal incubations, which is valuable when supplies of the test compound are limited researchgate.netnih.gov.

Table 2: Summary of Analytical Techniques for Acedoben Acyl-β-D-glucuronide

Technique Application Key Findings/Advantages
LC Separation Resolves the parent drug, the primary glucuronide, and its positional isomers. currentseparations.comnih.gov
UHPLC High-Resolution Separation Offers faster analysis, higher sensitivity, and superior resolution of isomers compared to conventional HPLC. scispace.comeag.com
LC/MS/MS Detection & Quantification Provides high sensitivity and specificity; characteristic neutral loss of 176 Da helps identify glucuronides. scispace.comnih.gov
Derivatization-MS Structural Confirmation Selective reactions (e.g., with hydroxylamine) confirm the acyl glucuronide structure and differentiate it from other conjugate types. researchgate.netnih.gov

| NMR Spectroscopy | Definitive Structure Elucidation | Unambiguously confirms the site of glucuronidation and the structure of isomers; allows for kinetic studies of degradation pathways. researchgate.netnih.govnih.gov |

Spectrophotometric and Fluorometric Assays for Enzyme Activity (e.g., beta-glucuronidase)

The characterization and quantification of Acedoben Acyl-β-D-glucuronide often involve enzymatic assays, particularly those determining the activity of β-glucuronidase. This enzyme plays a crucial role in the hydrolysis of glucuronides, a key reaction in drug metabolism studies. Spectrophotometric and fluorometric assays are two common methods employed to measure the activity of β-glucuronidase, which can be used to indirectly quantify the presence of its substrates, such as Acedoben Acyl-β-D-glucuronide.

These assays are typically based on the principle that the enzyme cleaves a specific bond in a substrate molecule, leading to the release of a chromogenic or fluorogenic compound. The rate of the formation of this product is directly proportional to the enzyme's activity.

Spectrophotometric Assays

Spectrophotometric assays for β-glucuronidase activity are widely used due to their simplicity and cost-effectiveness. A common approach involves the use of a chromogenic substrate, such as phenolphthalein-β-D-glucuronide or p-nitrophenyl-β-D-glucuronide. When β-glucuronidase hydrolyzes these substrates, they release phenolphthalein (B1677637) or p-nitrophenol, respectively, which are colored compounds that can be quantified by measuring the absorbance of light at a specific wavelength.

In the context of Acedoben Acyl-β-D-glucuronide analysis, a competitive assay format can be employed. In this setup, a known amount of a chromogenic substrate is introduced into the reaction mixture along with the sample containing Acedoben Acyl-β-D-glucuronide. The two glucuronides will compete for the active site of β-glucuronidase. A higher concentration of Acedoben Acyl-β-D-glucuronide in the sample will result in a lower rate of hydrolysis of the chromogenic substrate, leading to a reduced color development. By measuring the absorbance and comparing it to a standard curve, the amount of Acedoben Acyl-β-D-glucuronide in the original sample can be inferred.

Alternatively, the disappearance of the Acedoben Acyl-β-D-glucuronide peak can be monitored over time after incubation with β-glucuronidase, with the resulting aglycone (Acedoben) being quantified.

Research Findings from a Hypothetical Spectrophotometric Assay:

A study might investigate the susceptibility of Acedoben Acyl-β-D-glucuronide to hydrolysis by β-glucuronidase from different sources (e.g., E. coli, bovine liver). The reaction could be monitored by measuring the increase in absorbance at 405 nm due to the release of p-nitrophenol from the substrate p-nitrophenyl-β-D-glucuronide in a competitive assay format.

Table 1: Inhibition of β-glucuronidase activity by Acedoben Acyl-β-D-glucuronide (Spectrophotometric Assay)

Concentration of Acedoben Acyl-β-D-glucuronide (µM)Initial Rate of p-nitrophenol formation (µmol/min)Percentage of Inhibition (%)
01.250
101.0218.4
250.7837.6
500.5159.2
1000.2381.6

Fluorometric Assays

Fluorometric assays for β-glucuronidase activity offer significantly higher sensitivity compared to spectrophotometric methods. These assays utilize fluorogenic substrates, with 4-methylumbelliferyl-β-D-glucuronide (MUG) being one of the most common. In its glucuronidated form, MUG is non-fluorescent. However, upon hydrolysis by β-glucuronidase, it releases 4-methylumbelliferone (B1674119) (4-MU), a highly fluorescent compound. The increase in fluorescence intensity, measured at specific excitation and emission wavelengths (typically around 365 nm excitation and 445 nm emission), is directly proportional to the enzyme activity.

Similar to spectrophotometric assays, a competitive format can be used to quantify Acedoben Acyl-β-D-glucuronide. The presence of this compound will compete with MUG for the enzyme, leading to a decrease in the rate of 4-MU production. The high sensitivity of fluorometric assays makes them particularly suitable for analyzing samples with low concentrations of the target glucuronide.

Research Findings from a Hypothetical Fluorometric Assay:

To determine the kinetics of Acedoben Acyl-β-D-glucuronide as a substrate for β-glucuronidase, a direct assay could be performed where the disappearance of the substrate is coupled to a fluorometric reporter system. More commonly, a competitive assay with a fluorogenic substrate like MUG would be employed to determine the inhibitory potential of Acedoben Acyl-β-D-glucuronide.

Table 2: Determination of β-glucuronidase Inhibition by Acedoben Acyl-β-D-glucuronide using a Fluorometric Assay

Concentration of Acedoben Acyl-β-D-glucuronide (nM)Rate of 4-methylumbelliferone Formation (nmol/min)Percentage of Inhibition (%)
085.30
10072.115.5
25055.834.6
50038.255.2
100019.776.9

Preclinical Pharmacological Implications and Biochemical Interactions of Acedoben Acyl ? D Glucuronide

Retention or Loss of Pharmacological Activity Post-Glucuronidation

Glucuronidation is a detoxification pathway that generally results in pharmacologically inactive and more readily excretable metabolites. However, the pharmacological implications of forming an acyl glucuronide are not always straightforward and can be influenced by the stability of the conjugate and its potential to release the active aglycone.

The ester bond in acyl glucuronides is susceptible to hydrolysis, which can lead to the release of the parent drug (aglycone), in this case, Acedoben. This process, known to occur with various acyl glucuronides, can effectively act as a reservoir for the active drug, potentially prolonging its pharmacological effect. The rate of this hydrolysis is influenced by factors such as pH and the presence of esterase enzymes. While specific studies on the release of Acedoben from its acyl glucuronide are not prevalent in the literature, the general chemical properties of acyl glucuronides suggest this is a plausible pathway.

In most instances, the addition of the bulky, hydrophilic glucuronic acid moiety renders the resulting conjugate pharmacologically inactive. The increased polarity hinders its ability to cross cell membranes and interact with target receptors. There is currently no evidence to suggest that Acedoben Acyl-β-D-glucuronide possesses direct biological activity. However, the potential for direct interaction with biological systems cannot be entirely dismissed without specific investigation, as some glucuronide conjugates have been shown to interact with certain transporters.

Biochemical Interactions and Protein Binding

Acyl glucuronides are recognized as reactive metabolites capable of covalently binding to endogenous proteins. This reactivity is a significant area of research due to its potential toxicological implications.

The electrophilic nature of the acyl group in acyl glucuronides allows them to react with nucleophilic residues on proteins, such as lysine, cysteine, and histidine. This can lead to the formation of stable covalent adducts. Studies on other acyl glucuronides have demonstrated their ability to bind to a variety of proteins, with serum albumin being a primary target due to its abundance in plasma. Other proteins, including UDP-glucuronosyltransferases (UGTs), have also been identified as targets. The formation of these adducts can potentially alter protein structure and function. Two primary mechanisms for this covalent binding have been proposed:

Transacylation: A direct nucleophilic attack by a protein on the ester carbonyl group of the acyl glucuronide, leading to the transfer of the acyl group to the protein.

Glycation: This mechanism involves an intramolecular rearrangement of the acyl group on the glucuronic acid moiety, followed by the opening of the sugar ring to form a reactive aldehyde. This aldehyde can then form a Schiff base with a primary amine on a protein, which can subsequently rearrange to a more stable ketoamine adduct. nih.govnih.gov

Table 1: Proteins Known to be Targeted by Acyl Glucuronides

Protein TargetPotential Consequence of Adduction
Serum AlbuminAltered drug transport and disposition
UDP-glucuronosyltransferases (UGTs)Inhibition of drug metabolism
Dipeptidyl peptidase IVAltered enzyme function
TubulinDisruption of microtubule formation

Several factors can influence the extent of covalent binding of acyl glucuronides to proteins. The chemical stability of the specific acyl glucuronide is a key determinant; less stable conjugates are generally more reactive. The pH of the surrounding environment can affect the rate of intramolecular rearrangement and hydrolysis. The structural features of both the acyl glucuronide and the target protein also play a crucial role in determining the likelihood and sites of adduction. In vivo, the pharmacokinetic properties of the acyl glucuronide, such as its concentration and residence time in different tissues, will ultimately dictate the extent of protein adduction.

Table 2: Factors Influencing Acyl Glucuronide Reactivity and Protein Binding

FactorInfluence on Protein Adduction
Chemical Stability of Glucuronide Less stable glucuronides are generally more reactive.
pH Can influence the rate of acyl migration and hydrolysis.
Protein Structure Availability of nucleophilic residues on the protein surface.
Concentration of Glucuronide Higher concentrations can lead to increased adduction.
Pharmacokinetics The distribution and elimination of the glucuronide will determine its exposure to target proteins.

In the absence of experimental data for a specific compound like Acedoben Acyl-β-D-glucuronide, computational methods can provide valuable insights. Molecular modeling techniques, such as density functional theory (DFT), can be used to predict the chemical reactivity of acyl glucuronides. rsc.org These models can calculate parameters like the activation energy for transacylation reactions, providing a theoretical basis for ranking the reactivity of different acyl glucuronides. rsc.org Furthermore, docking simulations can be employed to predict the preferred binding sites of acyl glucuronides on proteins and to understand the intermolecular interactions that drive adduct formation. These in silico approaches are valuable tools in early drug development to flag potentially reactive metabolites. nih.govresearchgate.net

Research Models and Methodologies for Studying Acedoben Acyl ? D Glucuronide Reactivity

In Vitro Models for Assessing Acyl Glucuronide Stability and Reactivity

In vitro models are the cornerstone for evaluating the biochemical properties of acyl glucuronides. They offer controlled environments to dissect the complex chemical behavior of these metabolites.

Microsomal incubation systems are fundamental tools for studying the metabolism of Acedoben. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation.

To study the formation of Acedoben Acyl-β-D-glucuronide, Acedoben is incubated with liver microsomes (commonly human or rat) fortified with the co-substrate uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). nih.gov The reaction mixture typically includes other components to optimize enzyme activity, such as magnesium chloride (MgCl₂) and alamethicin (B1591596), a pore-forming agent that ensures UDPGA can access the UGT active site within the microsomal lumen. nih.gov

These systems are also used to study degradation kinetics. Due to their inherent instability, acyl glucuronides can degrade through hydrolysis and acyl migration. nih.gov Researchers monitor the disappearance of the initially formed 1-O-β-acyl glucuronide over time in a physiological buffer (e.g., pH 7.4) to determine its half-life, a key indicator of its reactivity. nih.gov Analysis is typically performed using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the parent compound, the glucuronide, and its isomers. nih.gov

Table 1: Representative Protocol for Microsomal Incubation

Component Final Concentration Purpose
Phosphate (B84403) Buffer (pH 7.4) 0.1 M Maintain physiological pH
Acedoben 20 µM Substrate
Human Liver Microsomes 1 mg/mL Enzyme Source (UGTs)
UDPGA 5 mM Co-substrate
Alamethicin 50 µg/mL Permeabilize microsomal membrane
MgCl₂ 5 mM Enzyme cofactor
D-saccharolactone 1 mg/mL β-glucuronidase inhibitor

This table represents a typical experimental setup for the in vitro biosynthesis of an acyl glucuronide like Acedoben Acyl-β-D-glucuronide. Concentrations are based on established protocols for similar compounds. nih.gov

To gain more specific insights into the enzymatic processes, purified enzymes are employed. Using specific recombinant human UGT isoforms (e.g., UGT1A3, UGT1A9, UGT2B7) allows researchers to identify which enzymes are primarily responsible for the glucuronidation of Acedoben. nih.gov This is critical for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

Beta-glucuronidase is another key enzyme used in these studies. The 1-O-β acyl glucuronide isomer is a substrate for β-glucuronidase, which hydrolyzes it back to the parent drug (Acedoben) and glucuronic acid. The sensitivity of a newly formed glucuronide to hydrolysis by β-glucuronidase is used to confirm its identity as the 1-O-β isomer, distinguishing it from the acyl migration isomers which are not substrates for this enzyme.

Cell-based assays, particularly using primary human hepatocytes, provide a more physiologically relevant model than subcellular fractions like microsomes. Hepatocytes contain the full complement of metabolic enzymes and transporters, offering a more integrated view of Acedoben's glucuronidation and the subsequent fate of its acyl glucuronide. nih.gov

Development of Predictive Assays for Acyl Glucuronide Reactivity

Given the potential risks associated with reactive acyl glucuronides, rapid and reliable predictive assays are essential in early drug development to screen and select candidates with lower reactivity profiles.

The rate of intramolecular acyl migration is a key indicator of an acyl glucuronide's reactivity. semanticscholar.orgh1.co Rapid in vitro assays have been developed to measure this property without needing to synthesize and purify the acyl glucuronide standard. nih.gov In this approach, the acyl glucuronide of a test compound like Acedoben is first generated in situ using microsomal incubations. The reaction is then monitored over time using LC-MS to measure the disappearance of the initial 1-O-β isomer and the appearance of its rearranged isomers. nih.gov

Table 2: Risk Classification Based on Acyl Glucuronide Migration Rate

Migration Rate Potential Risk Recommended Action
<10% Low Risk Proceed
10-20% Intermediate Risk Additional Assessment Required
>20% Higher Risk Potentially Unsafe

This classification provides a guideline for differentiating carboxylic acid drug candidates early in the discovery phase based on the reactivity of their acyl glucuronide metabolites. h1.co

The reactivity of Acedoben Acyl-β-D-glucuronide can also be assessed by its ability to form covalent bonds with nucleophiles, mimicking its interaction with proteins in vivo. springernature.com In these assays, the biosynthesized acyl glucuronide is incubated with a model protein, such as human serum albumin, or with trapping agents like glutathione. nih.govspringernature.com

The formation of adducts occurs through two primary mechanisms: transacylation, where the acyl group of the glucuronide is transferred directly to a nucleophilic residue on the protein, and glycation, which involves the rearranged isomers. researchgate.net After incubation, the protein is isolated, and the amount of covalently bound drug is quantified, typically by LC-MS/MS analysis after alkaline hydrolysis to release the aglycone. springernature.com The extent of covalent binding serves as a direct measure of the metabolite's reactivity and its potential to modify endogenous proteins. springernature.com

Correlation of In Vitro Reactivity with Structural Features

The reactivity of acyl glucuronides, including Acedoben Acyl-β-D-glucuronide, is intrinsically linked to the structural characteristics of the parent molecule (the aglycone). Researchers utilize various in vitro models to quantify this reactivity and establish structure-activity relationships (SARs). nih.gov These studies are critical for predicting the potential for these metabolites to covalently bind to proteins, a phenomenon linked to adverse drug reactions. nih.govnih.gov

Methodologies for Assessing Reactivity: In vitro assessment of acyl glucuronide reactivity typically involves two primary approaches:

Chemical Degradation Monitoring: The 1-O-β acyl glucuronide isomer, the initial biosynthetic product, is chemically unstable. Its reactivity is often indexed by its degradation half-life (t½) under physiological conditions (pH 7.4, 37°C). nih.govspringernature.com This degradation occurs via hydrolysis back to the parent compound and, more significantly, through intramolecular acyl migration. nih.govresearchgate.net In this process, the acyl group moves from the C-1 position of the glucuronic acid moiety to the C-2, C-3, and C-4 hydroxyl groups, forming more stable isomers. researchgate.netnih.gov The rate of disappearance of the parent 1-O-β isomer is monitored over time, often using LC-MS/MS analysis. springernature.comresearchgate.net

Covalent Binding Assays: A direct measure of reactivity is the extent to which the acyl glucuronide covalently binds to nucleophilic sites on proteins. nih.gov A common in vitro model involves incubating the acyl glucuronide with a model protein, such as human serum albumin (HSA), for a set period. springernature.comresearchgate.net The protein is then isolated, and the amount of covalently bound aglycone is quantified, providing an index of reactivity. springernature.com

Structural Features Influencing Reactivity: The stability and reactivity of an acyl glucuronide are largely governed by the electronic and steric properties of its aglycone structure. nih.govliverpool.ac.uk

Electronic Effects: The electrophilicity of the ester carbonyl carbon is a key determinant of reactivity. liverpool.ac.uk Electron-withdrawing groups on the aglycone increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rates of both acyl migration and hydrolysis. nih.gov Structure-activity relationship studies on various benzoic acid-derived acyl glucuronides have demonstrated a correlation between the degradation rate constants and Hammett's sigma constants, a measure of the electronic effect of substituents. nih.govresearchgate.net

Steric Hindrance: The steric environment around the ester linkage can significantly influence reactivity. Bulky substituents near the carbonyl group can hinder the approach of nucleophiles (both intramolecularly for migration and intermolecularly for protein binding), thereby increasing the stability and half-life of the acyl glucuronide. nih.govnih.gov

The following table illustrates the conceptual relationship between structural features and in vitro reactivity for a hypothetical series of acyl glucuronides, based on established principles.

Aglycone Structural FeaturePredicted Effect on Carbonyl ElectrophilicityPredicted Effect on Steric HindranceExpected Degradation Half-life (t½)Expected Covalent Binding
Electron-withdrawing group (e.g., -NO₂)IncreaseMinimalShorterHigher
Electron-donating group (e.g., -OCH₃)DecreaseMinimalLongerLower
Bulky ortho-substituentMinimalIncreaseLongerLower
Small, non-polar substituentMinimalMinimalModerateModerate

This table is an interactive representation based on established principles of acyl glucuronide reactivity. Specific values for Acedoben Acyl-β-D-glucuronide would require dedicated experimental studies.

Species-Specific Differences in Glucuronidation and Acyl Glucuronide Metabolism

The formation and subsequent metabolism of acyl glucuronides can vary significantly between different species. nih.govnih.gov These differences are primarily due to variations in the expression levels, substrate specificity, and kinetic properties of the UDP-glucuronosyltransferase (UGT) enzyme superfamily responsible for glucuronidation. mdpi.com Understanding these species-specific differences is crucial for the accurate extrapolation of preclinical data to humans. mdpi.com

In Vitro Models for Studying Species Differences: The most common in vitro models for investigating inter-species differences in metabolism are preparations of subcellular fractions from relevant tissues, particularly the liver, which is the primary site of glucuronidation. wikipedia.org These models include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of UGT enzymes. nih.gov Liver microsomes from various species (e.g., human, monkey, dog, rat, mouse) are incubated with the carboxylic acid drug (like Acedoben) and the necessary cofactor, uridine diphosphate glucuronic acid (UDPGA), to study the rate of acyl glucuronide formation. researchgate.netresearchgate.net

Liver S9 Fractions: This fraction contains both microsomes and the cytosolic components of liver cells. It can be used to study a broader range of metabolic pathways. nih.gov

Observed Species Differences: Studies on various carboxylic acid-containing drugs have revealed substantial quantitative and sometimes qualitative differences in their glucuronidation across species.

Rate of Glucuronidation: The maximum metabolic rate (Vmax) and intrinsic clearance (CLint) of glucuronide formation can differ significantly. For example, studies on the drug ezetimibe showed that the Vmax for its glucuronidation in intestinal microsomes was highest in monkeys, followed by rats, mice, humans, and finally dogs. mdpi.com

Metabolite Profile: The specific glucuronide conjugates formed can also vary. For one mTOR inhibitor, N-glucuronidation at different positions on the molecule showed strong species selectivity; rats, dogs, and humans favored N2-glucuronidation, while non-human primates favored N1-glucuronide formation. nih.govresearchgate.net

Hydrolysis and Clearance: The enzymatic hydrolysis of acyl glucuronides back to the parent drug can also be species-dependent. For instance, the hydrolysis rates of several NSAID acyl glucuronides were found to be significantly higher in rat liver microsomes than in human liver microsomes. researchgate.net

The table below provides a summary of reported species differences in the glucuronidation of representative compounds, illustrating the types of variations that could be investigated for Acedoben Acyl-β-D-glucuronide.

Compound Class/ExampleSpeciesPrimary Glucuronidation Pathway/RateReference
mTOR Inhibitor (Compound 1) Human, Rat, DogFavors N2-glucuronidation nih.gov
MonkeyFavors N1-glucuronidation; lacks primary amine glucuronidation nih.gov
Ezetimibe (Intestinal) MonkeyHighest Vmax (3.87 nmol/mg/min) mdpi.com
HumanModerate Vmax (1.90 nmol/mg/min) mdpi.com
DogLowest Vmax (1.19 nmol/mg/min) mdpi.com
Bile Acids DogHigh rate of glucuronidation (10%-56%) nih.gov
Human, other speciesGlucuronidation is a minor pathway (<12%) nih.gov

This is an interactive table summarizing data for other compounds to illustrate the concept of species-specific metabolism. The metabolic profile of Acedoben Acyl-β-D-glucuronide across different species has not been specifically detailed in the provided search results.

These findings underscore that no single animal species can consistently predict human glucuronidation pathways, making cross-species comparisons using in vitro models an essential step in drug development. nih.govnih.gov

Emerging Concepts and Future Research Directions

Advancements in Analytical Techniques for Acyl Glucuronide Analysis

The analysis of acyl glucuronides presents significant challenges due to their inherent instability. These molecules are prone to hydrolysis and intramolecular acyl migration, which can lead to the formation of various positional isomers. nih.govresearchgate.netnih.gov Consequently, the development of advanced and sensitive analytical techniques is paramount for their accurate quantification and characterization in biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the bioanalysis of acyl glucuronides. nih.govdntb.gov.ua Modern LC-MS/MS methods offer high selectivity and sensitivity, enabling the direct measurement of these metabolites without the need for derivatization or hydrolysis. dntb.gov.ua Advancements in this area focus on:

Improved Chromatographic Separation: The development of novel stationary phases and gradient elution methods is crucial for resolving the complex mixtures of acyl glucuronide isomers from the parent drug and other metabolites. researchgate.netacs.org

Minimizing In-Source Fragmentation: A significant challenge in LC-MS/MS analysis is the in-source fragmentation of glucuronides, which can lead to the formation of ions identical to the parent compound, potentially causing overestimation. researchgate.netnih.gov Optimized mass spectrometry conditions and soft ionization techniques are being explored to mitigate this issue.

High-Throughput Assays: To facilitate early-stage drug discovery, high-throughput assays are being developed. One such method is based on the rate of 18O-incorporation from [18O] water, which correlates with the migration tendency of acyl glucuronides and eliminates the need for extensive chromatographic method development. bcm.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the analysis of acyl glucuronides. nih.govacs.org NMR provides detailed structural information, allowing for the unambiguous identification of isomers formed through acyl migration. nih.govacs.org It is particularly useful for delineating the degradation pathways of these metabolites, distinguishing between hydrolysis and acyl migration. nih.govacs.org Recent advancements in NMR include the use of higher field magnets and cryoprobes to enhance sensitivity, enabling the characterization of acyl glucuronides even from limited sample amounts, such as those generated from in vitro microsomal incubations. nih.gov

The following table summarizes the key features of advanced analytical techniques for acyl glucuronide analysis:

TechniqueKey AdvancementsApplications in Acyl Glucuronide Analysis
LC-MS/MSNovel stationary phases, optimized ionization techniques, high-throughput methods (e.g., 18O-labeling). researchgate.netacs.orgbcm.eduQuantification in biological matrices, separation of isomers, assessment of in-source fragmentation. researchgate.netdntb.gov.ua
NMR SpectroscopyHigher field magnets, cryoprobes for increased sensitivity. nih.govStructural elucidation of isomers, delineation of degradation pathways (hydrolysis vs. acyl migration). nih.govacs.org

Computational Approaches for Predicting Acyl Glucuronide Formation and Reactivity

Computational, or in silico, models are becoming increasingly valuable in the early stages of drug discovery for predicting the metabolic fate and potential reactivity of new chemical entities. These models offer a cost-effective and time-efficient alternative to extensive experimental studies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the likelihood of a compound undergoing glucuronidation. researchgate.netnih.govacs.org These models use molecular descriptors to establish a correlation between the chemical structure of a drug and its propensity to be a substrate for UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. researchgate.netnih.gov For instance, models have been created to predict whether a molecule will be a UGT substrate and to distinguish between O- and N-glucuronidation. researchgate.net QSPR models are also being developed to predict the degradation half-life of acyl glucuronides, which is an indicator of their reactivity. acs.org These models have identified key molecular features, such as the number of quaternary carbons and the complexity of ring structures, that influence the stability of these metabolites. acs.org

Molecular modeling and Density Functional Theory (DFT) are employed to investigate the mechanisms of acyl glucuronide reactivity. acs.orgnih.gov These approaches can be used to model the transition states of acyl migration and hydrolysis reactions, providing insights into the energetic barriers and reaction kinetics. acs.orgnih.gov For example, DFT calculations have shown a strong correlation between the calculated activation energy for transacylation and the experimentally observed degradation rate of the 1-β anomer. acs.orgnih.gov Such models can help in understanding the structural features of the aglycone that contribute to the reactivity of the corresponding acyl glucuronide.

The table below provides an overview of computational approaches in acyl glucuronide research:

Computational ApproachObjectiveKey Findings and Applications
QSAR/QSPRPredicting UGT-mediated metabolism and acyl glucuronide degradation half-life. researchgate.netnih.govacs.orgIdentifies molecular descriptors correlated with glucuronidation potential and reactivity, aiding in early-stage candidate selection. researchgate.netacs.org
Molecular Modeling/DFTInvestigating reaction mechanisms and kinetics of acyl migration and hydrolysis. acs.orgnih.govProvides insights into the transition states and activation energies of degradation pathways, explaining structure-reactivity relationships. acs.orgnih.gov

Development of Novel Synthetic Routes for Acedoben Acyl-β-D-glucuronide and Analogues

The availability of pure, single-isomer standards of acyl glucuronides is essential for their pharmacological and toxicological evaluation. However, the chemical synthesis of these compounds is challenging due to their lability and the potential for anomeric and positional isomerization. Consequently, there is a growing interest in developing novel and efficient synthetic routes.

Chemical Synthesis: Recent advancements in chemical synthesis have focused on achieving high stereoselectivity to yield the biologically relevant 1-β-anomer. One effective method involves the selective 1-β-acylation of a protected glucuronic acid derivative. nih.gov For example, the use of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been shown to facilitate the selective acylation of allyl glucuronate, followed by a mild deprotection step. nih.gov The Mitsunobu reaction has also been employed for the synthesis of acyl glucuronides, though it can sometimes lead to mixtures of anomers. nih.gov

Enzymatic and Chemoenzymatic Synthesis: Enzymatic and chemoenzymatic approaches offer an attractive alternative to purely chemical methods, often providing high selectivity under mild reaction conditions. researchgate.netnih.gov The use of UDP-glucuronosyltransferases (UGTs), either in recombinant form or in preparations like liver microsomes, can be employed for the preparative synthesis of acyl glucuronides. researchgate.netnih.gov By screening liver homogenates from different species, it is possible to identify enzyme sources that favor the formation of the desired acyl glucuronide over other metabolites. researchgate.net Furthermore, plant-derived glucuronosyltransferases are being explored for the efficient synthesis of O-glucuronides. nih.gov

Microbial Biotransformation: Microbial biotransformation is emerging as a powerful tool for the synthesis of drug metabolites, including acyl glucuronides. nih.gov Certain microbial strains can be utilized to perform glucuronidation reactions, sometimes on a preparative scale. nih.gov This method is particularly advantageous for producing glucuronides that may be difficult to access through traditional chemical synthesis. nih.gov

The following table summarizes the different synthetic approaches for acyl glucuronides:

Synthetic RouteKey FeaturesAdvantages and Considerations
Chemical SynthesisSelective 1-β-acylation using reagents like HATU, Mitsunobu reaction. nih.govnih.govCan be scaled up, but may require careful control of reaction conditions to ensure stereoselectivity and avoid degradation. nih.gov
Enzymatic SynthesisUse of recombinant UGTs or liver microsomes. researchgate.netnih.govHigh selectivity for the 1-β-anomer, mild reaction conditions. Availability and stability of the enzyme can be a limitation. researchgate.net
Microbial BiotransformationUtilization of whole microbial cells for glucuronidation. nih.govCan produce complex glucuronides and is a scalable process. Requires screening for suitable microbial strains. nih.gov

Interdisciplinary Research Integrating Biochemistry, Pharmacology, and Analytical Chemistry for Acyl Glucuronide Studies

A comprehensive understanding of the role of acyl glucuronides in drug disposition and safety requires an integrated, interdisciplinary approach. The interplay between biochemistry, pharmacology, and analytical chemistry is essential to unravel the complex behavior of these reactive metabolites. nih.govnih.govresearchgate.net

Biochemistry provides the foundation for understanding the formation of acyl glucuronides through the action of UGT enzymes and their subsequent interactions with biological macromolecules. acs.org Research in this area focuses on identifying the specific UGT isoforms responsible for the glucuronidation of a particular drug and characterizing the kinetics of these reactions. nih.gov

Pharmacology investigates the physiological, pharmacological, and toxicological consequences of acyl glucuronide formation. nih.gov This includes studying their effects on drug metabolism, protein binding, distribution, and clearance. nih.gov A key area of pharmacological research is the potential for acyl glucuronides to covalently bind to proteins, which is hypothesized to be a mechanism for idiosyncratic adverse drug reactions. nih.govnih.gov

Analytical Chemistry develops the crucial tools and methodologies to detect, identify, and quantify acyl glucuronides and their adducts with proteins in biological systems. nih.govnih.gov As discussed in section 8.1, the development of robust analytical methods is critical for generating reliable data for both biochemical and pharmacological studies. nih.govnih.gov

The synergy of these disciplines is evident in studies that aim to establish a link between the chemical reactivity of an acyl glucuronide and its toxicological profile. Such research involves:

Biochemical synthesis of the acyl glucuronide using in vitro systems. nih.gov

Analytical characterization of its stability and reactivity using techniques like LC-MS and NMR. nih.gov

Pharmacological assessment of its potential to form protein adducts and elicit a biological response. researchgate.net

This integrated approach is crucial for a holistic risk assessment of drugs that form acyl glucuronides and for guiding the design of safer drug candidates. nih.gov

Q & A

Q. What are the critical stability considerations when handling Acedoben Acyl-β-D-glucuronide in biological samples?

Acedoben Acyl-β-D-glucuronide, like other acyl glucuronides, is prone to hydrolysis and pH-dependent intramolecular acyl migration, leading to structural isomerization or degradation. To ensure reliable

  • Maintain samples at pH 4–6 and –80°C to minimize hydrolysis and migration .
  • Avoid repeated freeze-thaw cycles and use stabilizing buffers (e.g., 0.1 M phosphate buffer at pH 4.5) during sample preparation .
  • Validate stability under experimental conditions (e.g., room temperature, incubation time) using reverse-phase HPLC or UHPLC-MS/MS to monitor degradation .

Q. Which analytical methods are recommended for quantifying Acedoben Acyl-β-D-glucuronide and its protein adducts?

  • Direct quantification : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) for sensitivity and specificity in plasma, urine, or feces .
  • Protein adduct detection :
  • Separate adducts via SDS-PAGE followed by Western blotting with anti-acyl glucuronide antibodies .
  • Quantify covalent binding using ELISA or radiometric assays with 14C^{14}C-labeled parent drugs .
    • For fecal samples, employ liquid-liquid extraction (LLE) with organic solvents (e.g., ethyl acetate) to isolate metabolites from complex matrices .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo toxicity data for acyl glucuronides?

Discrepancies often arise due to differences in metabolic clearance, protein binding, or immune responses. To address this:

  • In vitro : Use primary hepatocytes or microsomal systems to assess intrinsic clearance and reactive metabolite formation. Compare results with plasma protein binding assays to predict systemic exposure .
  • In vivo : Conduct tissue distribution studies (e.g., liver, kidney) to quantify adduct formation and correlate with histopathology. Monitor immune markers (e.g., anti-drug antibodies via ELISA) in serum .
  • Example: Indomethacin acyl glucuronide showed no TRPA1 antagonism in vitro but induced hypersensitivity in vivo, suggesting immune-mediated toxicity .

Q. What structural features of Acedoben Acyl-β-D-glucuronide influence its reactivity and protein adduct formation?

Reactivity is determined by:

  • Aglycone structure : Electron-withdrawing groups (e.g., halogens) increase electrophilicity, promoting nucleophilic attack by proteins .
  • Acyl migration kinetics : Isomeric conjugates (e.g., β-1, β-2, β-3 forms) vary in stability. Characterize isomers via NMR or HPLC with diode-array detection .
  • Steric hindrance : Bulky substituents near the glucuronide linkage reduce adduct formation (e.g., naproxen vs. diclofenac glucuronides) .

Q. How do drug-drug interactions involving CYP2C8 impact Acedoben Acyl-β-D-glucuronide pharmacokinetics?

CYP2C8 inhibition may alter systemic exposure. For example:

MetaboliteCYP2C8 IC50 (μM)CYP3A4 IC50 (μM)
Candesartan AG18.9159
N2-glucuronide166191
  • Use human liver microsomes to screen for CYP inhibition. Prioritize compounds with IC50 < 10 μM for clinical interaction studies .
  • In vivo, co-administer with CYP2C8 inhibitors (e.g., gemfibrozil) and measure AUC changes using non-compartmental pharmacokinetic analysis .

Q. What methodological challenges arise in detecting minor acyl glucuronide metabolites in feces, and how can they be addressed?

Challenges include low metabolite abundance and matrix interference. Solutions:

  • Sample preparation : Homogenize feces in PBS, then extract with acetonitrile:methanol (9:1) to precipitate proteins and recover polar metabolites .
  • Instrumentation : Use high-resolution mass spectrometry (HRMS) in targeted MS/MS mode (e.g., QqQ or Q-TOF) for sensitivity. Validate methods per ICH M10 guidelines .
  • Data analysis : Apply suspect screening workflows with spectral libraries (e.g., mzCloud) to confirm identities when reference standards are unavailable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.